DPP-4 Inhibitory Potency (IC50) of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine Derivative 5d
Compound 5d, which incorporates the 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine scaffold, exhibits a DPP-4 IC50 of 0.13 μM [1]. This potency is a direct result of structural optimization of the 2-benzene ring, with the 2,4-dichlorophenyl substitution identified as the optimal moiety. While the exact IC50 of the parent compound 5a is not disclosed, the study explicitly identifies 5d as the 'potent' derivative emerging from these modifications [1].
| Evidence Dimension | DPP-4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.13 μM (Compound 5d) |
| Comparator Or Baseline | Compound 5a (parent compound with unoptimized 2-benzene ring; IC50 not reported) |
| Quantified Difference | Not calculable; 5d identified as the optimized, potent lead from SAR studies. |
| Conditions | In vitro DPP-4 enzyme inhibition assay [1] |
Why This Matters
The sub-micromolar IC50 value provides a quantitative benchmark for evaluating this scaffold's potential as a DPP-4 inhibitor lead, essential for drug discovery programs targeting T2DM.
- [1] Li Q, Zhou M, Han L, Cao Q, Wang X, Zhao L, Zhou J, Zhang H. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chem Biol Drug Des. 2015 Oct;86(4):849-56. doi: 10.1111/cbdd.12560. PMID: 25787859. View Source
